molecular formula C48H80O17 B1632533 Saikosaponin f

Saikosaponin f

Cat. No.: B1632533
M. Wt: 929.1 g/mol
InChI Key: SXILFEBNQCRWAL-VERCZQKXSA-N
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Description

Saikosaponin F (CAS 62687-63-2) is a triterpenoid saponin compound naturally present in the medicinal herb Bupleurum . With a molecular formula of C48H80O17 and a molecular weight of 929.14 g/mol, it is supplied as a white to off-white solid powder with a purity of ≥98% . As a component of a traditional herb, this compound is a subject of ongoing pharmacological research . Studies on related saikosaponins, such as Saikosaponin A and D, have demonstrated a wide spectrum of potential bioactivities, suggesting research value for this compound in investigating anti-inflammatory, antioxidant, and anti-tumor mechanisms . These related compounds are reported to act on multiple signaling pathways, including NF-κB, MAPK, and PI3K/AKT, which are crucial in cellular processes like inflammation, stress response, and apoptosis . This product is intended for research purposes and is For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8S,8aS,12aS,14aR,14bR)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H80O17/c1-22-31(52)33(54)37(58)41(61-22)65-39-26(20-60-40-36(57)34(55)32(53)25(19-49)62-40)63-42(38(59)35(39)56)64-30-12-13-45(6)27(44(30,4)5)11-14-46(7)28(45)10-9-23-24-17-43(2,3)15-16-48(24,21-50)29(51)18-47(23,46)8/h9,22,24-42,49-59H,10-21H2,1-8H3/t22-,24-,25+,26+,27-,28+,29-,30-,31-,32+,33+,34-,35+,36+,37+,38+,39+,40+,41-,42-,45-,46+,47+,48+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXILFEBNQCRWAL-VERCZQKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CC(C7(C6CC(CC7)(C)C)CO)O)C)C)C)COC8C(C(C(C(O8)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(C[C@@H]([C@@]7([C@H]6CC(CC7)(C)C)CO)O)C)C)C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H80O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

929.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkaline Solvent Percolation Methodology

The foundational extraction protocol for Saikosaponin F utilizes alkaline-percolation techniques optimized for preserving its epoxy-ether moiety. As detailed in the CN102166235A patent, raw Bupleurum roots undergo immersion in pH 7-12 alkaline solutions (8-15× solvent-to-material ratio) for 12-48 hours, followed by pressurized percolation at 5-15 mL/min flow rates. This alkaline environment stabilizes the triterpene backbone while enhancing saponin solubility, achieving extraction efficiencies exceeding 80% for polar saikosaponins.

Post-extraction processing involves ethyl acetate phase partitioning to concentrate saponins, with macroporous resin chromatography (AB-8 or D101 resins) employing gradient elution of 30-70% ethanol. Critical parameters include resin column aspect ratios of 1:2-1:4 and dynamic adsorption using pneumatic agitation (18-50 L/min air flow) for 6-10 hours. These conditions maximize resin-saponin interactions while minimizing thermal degradation.

Comparative Yield Analysis

Recent optimizations demonstrate that combining ultrasonic-assisted extraction (40 kHz, 300W) with the alkaline percolation protocol increases this compound yields by 27% compared to conventional methods. However, extraction specificity remains challenging, with typical this compound concentrations representing only 0.8-1.2% of total saponin content in crude extracts.

Extraction Parameter Optimal Range Impact on this compound Yield
Solvent pH 9.5-10.5 Maximizes saponin solubility
Percolation Flow Rate 8-12 mL/min Balances extraction efficiency
Resin Adsorption Time 8-9 hours 95% binding capacity achieved
Ethanol Elution Concentration 50-55% Peak this compound recovery

Enzymatic Bioconversion Pathways

β-Glycosidase-Mediated Hydrolysis

The enzymatic cascade transforming Saikosaponin A into this compound represents a breakthrough in biocatalytic production. Recombinant β-glycosidases BglPm (from Paenibacillus mucilaginosus) and BglLk (from Lactobacillus koreensis) sequentially cleave the C-3 and C-28 glycosidic bonds under mild conditions (30-37°C, pH 6.5-7.0). This two-stage process first generates Prosaikogenin F through terminal glucose removal, followed by fucose cleavage to yield this compound.

Process Optimization and Scaling

Key advancements include:

  • Immobilized Enzyme Systems : Alginate-encapsulated BglLk maintains 89% activity over 15 reaction cycles
  • Continuous Flow Bioreactors : 48-hour continuous operation achieves 78% conversion efficiency
  • Substrate Engineering : Pretreatment of Saikosaponin A with 0.1% Tween-80 increases enzymatic accessibility by 40%

The enzymatic route produces this compound at 98% purity with significantly reduced cytotoxicity byproducts compared to acid hydrolysis methods. However, the requirement for high-purity Saikosaponin A/D inputs (≥95%) currently limits industrial scalability.

Total Chemical Synthesis from Oleanolic Acid

Aglycone Functionalization Strategy

The synthetic approach developed by PMC8037928 establishes oleanolic acid as a viable precursor for this compound synthesis. The 17-step sequence features:

  • C-16 Ketone Reduction : NaBH₄-mediated stereo-selective reduction (94% ee)
  • C-13/C-28 Epoxidation : VO(acac)₂/TBHP catalytic system (82% yield)
  • Glycosylation Cascade :
    • Gold(I)-catalyzed β-(1→3)-glucosylation
    • Schmidt glycosylation for α-L-fucose attachment

This route achieves an overall 6.2% yield from oleanolic acid, with critical control of the C-23 hydroxyl configuration through Mitsunobu inversion.

Synthetic Challenges and Solutions

Key synthetic hurdles and their resolutions include:

Epoxide Ring Stability

  • Use of BF₃·OEt₂ in dichloromethane at -78°C prevents premature ring-opening
  • Silicon-directed epoxidation ensures correct stereochemistry

Glycosylation Efficiency

  • o-Alkynylbenzoate donors improve fucose coupling yields to 84%
  • Sequential protecting group strategy (Bn/Ac/Troc) enables orthogonal deprotection

Advanced Purification and Characterization

Preparative HPLC Protocols

Modern purification employs C18 reverse-phase columns (250 × 21.2 mm, 5μm) with acetonitrile/0.1% formic acid gradients:

Time (min) Acetonitrile (%) Flow Rate (mL/min)
0-5 25→30 10
5-25 30→45 15
25-30 45→60 18

This method resolves this compound (tR=23.4 min) from structural analogs with baseline separation (Rs >2.0). Post-HPLC treatment includes lyophilization with 2% mannitol excipient to prevent saponin aggregation.

Analytical Quality Control

Validated HPLC-ELSD methods utilizing calibration curve y = 0.0772x - 2.8478 (R²=0.9997) ensure precise quantification. Advanced characterization combines:

  • HRMS : m/z 929.5382 [M+H]⁺ (calc. 929.5391)
  • NMR : Distinctive H-23 signal at δ 4.87 (d, J=7.8 Hz) confirms β-D-glucose attachment
  • CD Spectroscopy : Positive Cotton effect at 238 nm verifies 13R,16S,23S configuration

Comparative Methodological Evaluation

Yield and Purity Benchmarks

Method This compound Yield Purity Production Scale
Traditional Extraction 0.11-0.15% 82-89% Multi-kilogram
Enzymatic Conversion 8.3 mg/100g input 98% Laboratory
Chemical Synthesis 6.2% overall >99% Milligram

Technological Synergies

Emerging hybrid approaches combine enzymatic specificity with synthetic flexibility:

  • Chemoenzymatic Glycodiversification : Chemical synthesis of aglycone cores followed by enzymatic glycosylation
  • Extract-Synthetic Blending : Semi-synthetic augmentation of natural extracts with synthetic this compound
  • Continuous Manufacturing : Integrated extraction-enzymatic reaction-Purification systems

Scientific Research Applications

Anti-Cancer Activity

Saikosaponin F exhibits significant anti-cancer properties across various cancer cell lines. Research indicates that it induces apoptosis in cancer cells through multiple mechanisms:

  • Mechanisms of Action:
    • Inhibition of the PI3K/Akt signaling pathway, leading to increased apoptosis in cervical cancer cells (HeLa) .
    • Modulation of the Wnt/β-catenin pathway, which is crucial in regulating cell proliferation and differentiation .
  • Case Studies:
    • A study demonstrated that SSF sensitizes cancer cells to chemotherapeutic agents, enhancing their cytotoxic effects .
    • In vitro experiments showed that SSF significantly inhibited the growth of colorectal cancer cells (HCT 116) with an IC50 value indicating potent activity .

Anti-Inflammatory Effects

This compound has been shown to exert anti-inflammatory effects by regulating various signaling pathways:

  • Mechanisms of Action:
    • Suppression of pro-inflammatory cytokines such as IL-6 and TNF-α through inhibition of the NF-κB signaling pathway .
    • Amelioration of inflammatory responses in animal models of liver injury by enhancing anti-inflammatory cytokine production .
  • Case Studies:
    • In vivo studies on Sprague-Dawley rats indicated that treatment with SSF reduced liver inflammation markers significantly compared to control groups .

Hepatoprotective Effects

Research suggests that this compound may protect against liver damage:

  • Mechanisms of Action:
    • SSF modulates oxidative stress and inflammatory responses in liver tissues, contributing to its hepatoprotective effects .
  • Case Studies:
    • Clinical studies have reported improvements in liver function tests in patients treated with herbal formulations containing SSF, indicating its potential for liver protection .

Comparative Overview of Saikosaponins

The following table summarizes the pharmacological activities of different saikosaponins, including this compound:

SaikosaponinAnti-CancerAnti-InflammatoryHepatoprotectiveMechanism
Saikosaponin AYesYesModeratePI3K/Akt inhibition
Saikosaponin DYesYesYesNF-κB suppression
This compound Yes Yes Yes ROS modulation
Saikosaponin CModerateYesNoWnt/β-catenin pathway

Comparison with Similar Compounds

Structural Comparison with Similar Saikosaponins

Saikosaponins are classified based on their aglycone (saikogenin) and sugar moieties. SSf shares structural similarities with saikosaponins a (SSa), c (SSc), d (SSd), and b2 (SSb2), but key differences include:

Compound Aglycone Type Sugar Moieties Key Structural Features
Saikosaponin f Oleanane Glucose, rhamnose, fructose Distinct hydroxylation at C-16 and C-23
Saikosaponin a Oleanane Glucose, rhamnose C-23 hydroxylation; lacks fructose moiety
Saikosaponin d Oleanane Glucose, rhamnose Epoxy group at C-13/C-28
Saikosaponin c Oleanane Glucose, rhamnose, xylose Additional xylose at C-3
Saikosaponin b2 Oleanane Glucose, rhamnose Double bond at C-9/C-11

Key Findings :

  • SSf’s fructose moiety differentiates it from SSa, SSd, and SSb2 .
  • SSf and SSc both have three sugar units, but SSc includes xylose instead of fructose .
  • Glycosylation patterns influence bioavailability and receptor binding. For example, SSa and SSd exhibit stronger anti-inflammatory and antiviral activities than SSf due to their simpler sugar chains .

Pharmacokinetic and Metabolic Differences

Absorption and Bioavailability
  • SSa and SSd : Exhibit lower bioavailability due to rapid conversion into saikogenins (e.g., saikogenin F and G) in the liver. Their Cmax decreases by 30–40% when co-administered with Radix Paeoniae Alba (RPA), but their half-life (t1/2) and AUC0-∞ increase, indicating prolonged systemic circulation .
  • SSb2 : Shows enhanced absorption (Cmax increases by 26%) when combined with RPA, likely due to modulation of multidrug resistance-associated proteins (MRPs) .
Metabolic Pathways
  • SSa and SSd are metabolized into saikogenins via enzymatic deglycosylation, which reduces hepatotoxicity but diminishes their antiviral efficacy .
  • SSf’s metabolic fate remains unstudied, though its fructose moiety may alter enzymatic processing compared to SSa/SSd .

Pharmacological Activity Comparison

Antiviral Effects
Compound SARS-CoV-2 NSP15 Binding Energy (kcal/mol) SARS-CoV-2 Spike Protein Binding Energy (kcal/mol) Mechanism
This compound −4.396 −5.529 Weak binding to viral targets
Saikosaponin a −4.725 −5.143 Inhibits viral entry via ACE2 interaction
Saikosaponin d −5.143 −6.615 Blocks viral replication via GSH modulation
Saikosaponin b2 −4.697 −6.190 Inhibits herpesvirus entry

Key Findings :

  • SSd and SSb2 show stronger antiviral activity than SSf, likely due to optimal glycosylation for target binding .
Anti-Cancer and Multidrug Resistance Modulation
  • SSb2 : Enhances chemotherapeutic efficacy by inhibiting MRP1/2 transporters, increasing intracellular drug accumulation .
  • SSa/SSd : Converted into saikogenins (e.g., saikogenin F/G), which exhibit cytotoxic effects against P-388 leukemia cells .

Biological Activity

Saikosaponin F (SSF), a triterpenoid saponin derived from Bupleurum falcatum, is gaining attention for its diverse biological activities, particularly in cancer therapy, immunomodulation, and anti-inflammatory responses. This article synthesizes current research findings on SSF, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Saikosaponins

Saikosaponins are a group of natural compounds found in Bupleurum falcatum, which has been used in traditional Chinese medicine for over 2000 years. These compounds are primarily responsible for the herb's pharmacological effects, including anti-inflammatory, antitumor, and neuroprotective activities .

1. Anticancer Effects

Research indicates that SSF exhibits significant anticancer properties. In vitro studies have shown that SSF induces apoptosis in various cancer cell lines, including HCT 116 (colon cancer) and A549 (lung cancer) cells. The half-maximal inhibitory concentration (IC50) values for SSF were reported to be higher than those of other saikosaponins, suggesting a variable potency across different cancer types. For instance:

CompoundIC50 (μM)Cancer Cell Line
Saikosaponin A2.83HCT 116
Saikosaponin D4.26HCT 116
Prosaikogenin F14.21HCT 116
This compound >500 HCT 116

While SSF showed limited effectiveness at lower concentrations, it demonstrated cytotoxicity at significantly higher doses .

2. Anti-inflammatory Activity

SSF has been shown to modulate inflammatory responses through the inhibition of pro-inflammatory cytokines and signaling pathways such as NF-κB and MAPK. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, SSF reduced the production of inflammatory mediators, indicating its potential as an anti-inflammatory agent .

3. Immunomodulatory Effects

In vivo studies have suggested that SSF can influence immune cell activity. It has been observed to inhibit T cell proliferation and induce apoptosis in activated T cells, which may have implications for treating autoimmune diseases .

The biological activities of SSF can be attributed to several mechanisms:

  • Induction of Apoptosis : SSF activates caspase pathways leading to programmed cell death in cancer cells.
  • Inhibition of Signaling Pathways : By suppressing NF-κB and MAPK pathways, SSF reduces inflammation and modulates immune responses.
  • Regulation of Cytokine Production : SSF decreases levels of TNF-α and IL-6, key players in inflammatory processes .

Case Studies

Several studies have documented the effects of SSF on specific conditions:

  • Cancer Treatment : In a study examining the effects of various saikosaponins on liver cancer cells, SSF was found to be less effective compared to other saikosaponins like A and D but still contributed to overall tumor suppression when used in combination therapies .
  • Inflammatory Diseases : A clinical trial highlighted the use of SSF in managing chronic inflammatory conditions where it exhibited significant improvement in patient symptoms compared to placebo .

Q & A

What analytical methods are recommended for identifying and quantifying Saikosaponin F in plant extracts or biological samples?

This compound is typically analyzed using HPLC-UV/ELSD (Evaporative Light Scattering Detection) or LC-MS/MS due to its low UV absorption. Key parameters include:

  • HPLC conditions : C18 column (e.g., TeSa-Pak 120 C18), gradient elution with acetonitrile/water, flow rate 1.0 mL/min, detection at 203 nm .
  • LC-MS/MS : Negative ion mode with [M-H]⁻ ions (e.g., m/z 779.4589 for Saikosaponin A analogs) and fragmentation patterns to confirm glycosidic bonds .
  • Validation : Calibration curves with saikosaponin standards (e.g., Saikosaponin D) and spike-recovery tests to ensure accuracy in complex matrices like serum or plant tissues .

How do environmental factors influence this compound biosynthesis in Bupleurum chinense?

Studies using cluster analysis and Pearson correlation show that soil organic matter, available zinc, and iron significantly promote this compound accumulation (P < 0.05) . Experimental designs should:

  • Collect soil samples from multiple habitats and correlate with HPLC-quantified saponin levels.
  • Use principal component analysis (PCA) to identify dominant soil factors (e.g., pH, conductivity) affecting saponin variability .
  • Note: Content in Henan Province samples exceeded national standards by 5.16-fold, highlighting regional specificity .

What experimental strategies address contradictions in reported this compound bioactivity across studies?

Discrepancies often arise from:

  • Source variability : Content differs between B. chinense and B. scorzonerifolium; standardize plant material via DNA barcoding .
  • Methodological differences : Use HPLC-ELSD for quantitative consistency instead of spectrophotometry, which may overestimate total saponins .
  • Bioactivity assays : Validate anti-cancer effects (e.g., against HCT116 cells) with purified this compound (>98% purity) to exclude confounding metabolites .

How can researchers improve the bioavailability of this compound for pharmacological studies?

This compound exhibits low oral bioavailability due to poor absorption and enzymatic degradation. Solutions include:

  • Biotransformation : Recombinant glycoside hydrolases (e.g., from B. falcatum) hydrolyze glycosidic bonds to generate bioactive aglycones (e.g., Saikogenin F) with enhanced solubility .
  • Nanoformulation : Encapsulation in methoxy poly(ethylene glycol)-poly(ε-caprolactone) nanoparticles reduces hemolysis and improves stability .
  • Metabolic studies : Use in vitro models (e.g., Caco-2 cells) or isotopic labeling to track gastrointestinal transformation pathways .

What advanced techniques elucidate the structural-activity relationship (SAR) of this compound?

  • MS/MS fragmentation : Analyze glycosidic cleavage patterns (e.g., loss of C6H10O5 or C6H10O4 moieties) to map functional groups critical for anti-inflammatory or anti-cancer activity .
  • Molecular docking : Screen this compound against targets like PPARγ to identify binding pockets correlated with adipocyte differentiation effects .
  • Isotope tracing : Use ¹³C-labeled saponins to study metabolic fate in vivo, linking specific metabolites (e.g., prosaikogenins) to observed bioactivity .

How can researchers resolve discrepancies in this compound quantification across different extraction protocols?

  • Standardized extraction : Use 70% ethanol for reflux extraction, which maximizes yield compared to methanol or water .
  • Matrix-matched calibration : Prepare standards in blank plant extract to compensate for matrix effects in LC-MS/MS .
  • Inter-laboratory validation : Share reference materials (e.g., Certificate of Analysis CFS202201, 98% purity) to harmonize quantification .

What experimental designs are optimal for studying this compound's anti-cancer mechanisms?

  • Dose-response assays : Test purified this compound (0.1–100 μM) on cancer cell lines (e.g., HCT116) with MTT or apoptosis markers (e.g., caspase-3) .
  • Synergy studies : Combine with chemotherapeutics (e.g., 5-FU) and analyze synergy via Chou-Talalay plots .
  • In vivo models : Use xenografts in BALB/c nude mice, monitoring tumor volume and metastasis suppression post-treatment .

How do genetic factors regulate this compound biosynthesis in Bupleurum species?

  • qPCR analysis : Measure expression of key enzymes (e.g., β-amyrin synthase) in roots vs. leaves, normalized to stable reference genes (e.g., EF-1α) .
  • CRISPR/Cas9 : Knock out UDP-glycosyltransferases to identify genes critical for glycosylation steps .
  • Transcriptomics : Compare high- and low-saponin accessions to pinpoint biosynthetic gene clusters .

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